N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Overview
Description
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form the thiazole ring.
Introduction of the Pyrazole Ring: The nitro group on the pyrazole ring can be introduced via nitration of the corresponding pyrazole precursor.
Coupling Reactions: The thiazole and pyrazole intermediates are then coupled with a benzamide derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH)
Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF)
Major Products
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of various substituted benzamides
Coupling: Formation of biaryl or aryl-alkene derivatives
Scientific Research Applications
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- N-[5-methyl-4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the specific substitution pattern on the thiazole and pyrazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be fine-tuned for specific applications.
Properties
IUPAC Name |
N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-14-6-8-17(9-7-14)20-15(2)31-22(24-20)25-21(28)18-5-3-4-16(10-18)12-26-13-19(11-23-26)27(29)30/h3-11,13H,12H2,1-2H3,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWWFWSGYRQTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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